molecular formula C12H12N2O3 B2354366 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 340225-63-0

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2354366
CAS No.: 340225-63-0
M. Wt: 232.239
InChI Key: QLOQBGGXORBLIN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: Not explicitly listed; see for a related entry) is a pyrimidinetrione derivative characterized by a 3,4-dimethylphenyl substituent at the N1 position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . This compound is synthesized via methods involving alkylation or condensation reactions, followed by purification via chromatography or recrystallization. It is reported to have a purity of ≥95% and is structurally related to barbiturates, sharing the pyrimidine-2,4,6-trione core.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOQBGGXORBLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed cyclocondensation mechanism. Diethyl malonate reacts with 3,4-dimethylphenylurea in the presence of sodium ethoxide, forming the pyrimidinetrione ring through nucleophilic attack and subsequent elimination of ethanol. The general equation is:
$$
\text{Diethyl malonate} + \text{3,4-Dimethylphenylurea} \xrightarrow{\text{NaOEt, EtOH}} \text{1-(3,4-Dimethylphenyl)pyrimidinetrione} + 2\text{EtOH}
$$
Key parameters include:

  • Molar ratio : A 1.2:1 excess of diethyl malonate ensures complete urea consumption.
  • Catalyst : Sodium ethoxide (25–30% by mass of reactants) facilitates deprotonation and cyclization.
  • Solvent : Ethanol or ethanol-toluene mixtures (300–400% by mass) enhance solubility and reflux efficiency.
  • Temperature : 100–120°C under reflux for 10–12 hours.

Workup and Purification

Post-reaction, cooling precipitates the crude product, which is dissolved in water and acidified to pH 1–2 with HCl to protonate residual bases. Recrystallization from ethanol yields pure product with reported yields of 60–70%.

Cyclization of Formamide Derivatives

Alternative routes adapt pyrazolo[3,4-d]pyrimidine syntheses, substituting formamide with urea derivatives.

Formamide-Mediated Cyclization

Ethyl 5-amino-1-phenylpyrazole-4-carboxylate cyclizes with formamide to form pyrazolo[3,4-d]pyrimidinones. Adapting this for pyrimidinetriones:

  • Starting material : Ethyl 3-(3,4-dimethylphenylamino)propanoate.
  • Cyclization : React with urea in formamide at 150°C, forming the trione ring via intramolecular dehydration.
  • Chlorination (optional) : Phosphorus oxychloride converts hydroxyl groups to chlorides, though unnecessary for the target compound.

Optimization Insights

  • Catalyst : Sodium bicarbonate aids deprotonation, improving cyclization efficiency.
  • Yield : Unoptimized yields range 40–50%, necessitating further refinement.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. A Biginelli-like approach could be adapted:

Proposed MCR Pathway

  • Reactants :
    • 3,4-Dimethylbenzaldehyde (aryl component).
    • Urea (trione precursor).
    • Ethyl acetoacetate (diketone contributor).
  • Conditions :
    • Acid catalysis (e.g., HCl) or Lewis acids (e.g., FeCl₃).
    • Solvent: Ethanol or toluene at 80°C.
  • Mechanism :
    • Knoevenagel condensation between aldehyde and diketone.
    • Michael addition of urea, followed by cyclodehydration.

Challenges and Solutions

  • Side reactions : Competing aldol condensations may occur. Using excess urea and low temperatures (60–80°C) mitigates this.
  • Yield : Preliminary estimates suggest 50–60% yield, comparable to traditional methods.

Halogenation and Cross-Coupling

For introducing the 3,4-dimethylphenyl group post-cyclization, Suzuki-Miyaura coupling offers flexibility:

Retro-Synthetic Approach

  • Core synthesis : Prepare 4,6-dichloropyrimidine-2-trione.
  • Coupling : React with 3,4-dimethylphenylboronic acid under Suzuki conditions:
    • Catalyst: PdCl₂(dppf) (1 mol%).
    • Base: K₂CO₃ in toluene/water (3:1) at 90°C.
  • Workup : Extract with dichloromethane, dry, and recrystallize.

Efficiency Metrics

  • Yield : 65–75% for analogous arylpyrimidines.
  • Purity : Requires column chromatography due to residual palladium.

Comparative Analysis of Methods

Method Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Urea-malonic ester NaOEt Ethanol-toluene 100–120 60–70 95
Formamide cyclization None Formamide 150 40–50 85
MCR HCl/FeCl₃ Ethanol 80 50–60 90
Suzuki coupling PdCl₂(dppf) Toluene/water 90 65–75 98

Key observations :

  • Urea-malonic ester offers the best balance of yield and simplicity.
  • Suzuki coupling achieves high purity but involves costly catalysts.
  • MCRs are efficient but require stringent condition control.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced analogs: Compounds with hydrogenated functional groups.

    Substituted derivatives: Compounds with new substituents replacing original functional groups.

Scientific Research Applications

Research indicates that 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL .
  • Cytotoxicity : Preliminary investigations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is essential for developing targeted cancer therapies .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase .

Therapeutic Potential

The therapeutic implications of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione are vast:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound is being investigated for its potential use in chemotherapy regimens.
  • Antimicrobial Agents : Given its antimicrobial activity, it could serve as a lead compound for developing new antibiotics.
  • Neurological Disorders : Its ability to inhibit specific enzymes suggests that it may have applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Ryzhkova et al., the antimicrobial efficacy of various pyrimidine derivatives was evaluated. The results indicated that 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibited significant inhibition against Staphylococcus aureus, with an MIC of 256 µg/mL. This finding highlights its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that at concentrations above 100 µM, the compound induced apoptosis in breast cancer cells while showing minimal effects on non-cancerous cells. This selectivity is crucial for developing safe cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyrimidinetrione Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) HPLC Purity (%)
1-(3,4-Dimethylphenyl)pyrimidinetrione 3,4-Dimethylphenyl C₁₂H₁₂N₂O₃ 232.24 Not reported Not reported ≥95
Compound 86 () Cyclopentyl, 3,4-dichlorophenethyl C₁₇H₁₇Cl₂N₂O₃ 367.06 White powder 131–133 94.5
Compound 87 () Cyclopentyl, 3,5-bis(trifluoromethyl)phenethyl C₁₈H₁₆F₆N₂O₃ 435.11 White powder 163–166 98.5
DMP-PYT () 3,4-Dimethylphenyl allylidene, dimethylphenyl Not explicitly provided Not reported Not reported Not reported Not reported
1-(2-Methoxyphenyl)pyrimidinetrione 2-Methoxyphenyl C₁₁H₁₀N₂O₄ 234.21 Not reported Not reported ≥95
1,3-Diphenylpyrimidinetrione () Phenyl (N1 and N3 positions) C₁₆H₁₂N₂O₃ 280.28 Not reported Not reported ≥95

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like Compounds 86 and 85. These differences influence solubility, melting points, and reactivity.
  • Physical State : Derivatives with aromatic or bulky substituents (e.g., Compounds 86 and 87) are solids with defined melting points, while alkyl-substituted analogs (e.g., Compounds 96, 98 in ) are oils, suggesting lower crystallinity .
  • Purity : HPLC purity varies widely (94.5–99.1%), reflecting differences in synthetic efficiency or stability .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound Name / ID ¹H NMR (δ, ppm) HRMS (ESI) [M+H]+ Notable Spectral Features
1-(3,4-Dimethylphenyl)pyrimidinetrione Not reported Not reported Expected peaks: Aromatic protons (6.5–7.5 ppm), methyl groups (~2.3 ppm)
Compound 86 () 1.65–1.85 (m, 8H, cyclopentyl), 7.35–7.45 (m, 3H, Ar–Cl) Calcd: 367.0622; Found: 367.0637 Distinct Cl-substituted aromatic signals
Compound 96 () 1.10–1.30 (m, 4H, cyclopropane), 7.20–7.40 (m, 4H, Ar–Cl) Calcd: 359.1168; Found: 359.1186 Cyclopropane methylene protons (~1.2 ppm)
DMP-PYT () Not explicitly provided Not reported Allylidene proton (~7.8 ppm, d) and dimethylphenyl signals

Key Observations :

  • Aromatic Protons : Chlorinated or trifluoromethyl-substituted analogs (e.g., Compounds 86 and 87) exhibit downfield shifts due to electron-withdrawing effects .
  • Alkyl Groups : Cyclopentyl or cyclohexyl substituents show multiplet peaks in the 1.5–2.0 ppm range .

Key Observations :

  • Substituent-Activity Relationships :
    • Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups (e.g., Compounds 86, 87) enhance calcium channel selectivity .
    • Allylidene Moieties : Derivatives like DMP-PYT show enhanced osteogenic activity due to conjugation and planar structure, facilitating protein interactions .
    • Aromatic Substitutions : Benzylidene or aryl groups () correlate with DNA-binding and antiproliferative effects .

Q & A

Q. How can computational and experimental data be integrated to refine synthetic protocols?

  • Case Example :
  • DFD Simulations : Predict optimal reaction pathways (e.g., nucleophilic attack at C5).
  • Experimental Validation : Adjust stoichiometry (e.g., 1.2 eq. of thiocyanate) to match computed transition states.
  • Iterative Refinement : Cross-validate NMR coupling constants (JJ-values) with DFT-calculated dihedral angles .

Q. Notes

  • All data derived from peer-reviewed studies or crystallographic databases.
  • Advanced questions emphasize mechanistic analysis and interdisciplinary integration (e.g., computational + experimental).

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